molecular formula C14H11BrN2O3 B11990991 N-(4-bromophenyl)-4-methyl-3-nitrobenzamide

N-(4-bromophenyl)-4-methyl-3-nitrobenzamide

Cat. No.: B11990991
M. Wt: 335.15 g/mol
InChI Key: DTMRLETXBDQWJG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to a phenyl ring, a nitro group, and a methyl group on the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-methyl-3-nitrobenzamide typically involves the condensation of 4-bromophenylamine with 4-methyl-3-nitrobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

Scientific Research Applications

N-(4-bromophenyl)-4-methyl-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the amide moiety contribute to the compound’s binding affinity to target proteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
  • N-(4-bromophenyl)sulfonylbenzoyl-L-valine
  • 4-(4-bromophenyl)-thiazol-2-amine

Uniqueness

N-(4-bromophenyl)-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H11BrN2O3

Molecular Weight

335.15 g/mol

IUPAC Name

N-(4-bromophenyl)-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C14H11BrN2O3/c1-9-2-3-10(8-13(9)17(19)20)14(18)16-12-6-4-11(15)5-7-12/h2-8H,1H3,(H,16,18)

InChI Key

DTMRLETXBDQWJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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